molecular formula C20H30O2 B3038129 15-Hydroxyferruginol CAS No. 76235-93-3

15-Hydroxyferruginol

Cat. No. B3038129
CAS RN: 76235-93-3
M. Wt: 302.5 g/mol
InChI Key: QGCYTPYLLIAKGA-FXAWDEMLSA-N
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Description

15-Hydroxyferruginol is a natural phenolic compound found in plants . It is a powder with a molecular formula of C20H30O2 . It is used for laboratory purposes only .


Synthesis Analysis

The synthesis of 15-Hydroxyferruginol involves the action of cytochrome P450 genes in the abietane diterpenoid biosynthesis pathway . Two ferruginol synthases and a 11-hydroxyferruginol synthase have been identified from a traditional Chinese medicinal herb Isodon lophanthoides . These synthases are proposed to be involved in two independent abietane diterpenoids biosynthetic pathways .


Molecular Structure Analysis

The molecular structure of 15-Hydroxyferruginol is consistent with its molecular formula C20H30O2 . The structure has been confirmed by 1H-NMR .


Chemical Reactions Analysis

In the biosynthesis of 15-Hydroxyferruginol, ferruginol synthases hydroxylate the C12 position of abietatriene to form ferruginol . A 11-hydroxyferruginol synthase catalyzes two successive oxidations at C12 and C11 of abietatriene, leading to the formation of 11-hydroxyferruginol .


Physical And Chemical Properties Analysis

15-Hydroxyferruginol is a powder with a molecular weight of 302.5 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is stored protected from air and light, and refrigerated or frozen at 2-8 °C .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Antibacterial Synergy with Antibiotics : Research has shown that certain derivatives of lactoferricin, which might be structurally related to 15-hydroxyferruginol, can enhance the antibacterial activity of antibiotics. This effect is particularly noted against antibiotic-resistant strains of Pseudomonas aeruginosa, a significant threat in hospital settings (Sanchez-Gomez et al., 2010).

  • Synthesis of Antibacterial Compounds : The synthesis of antibacterial compounds from abietic acid derivatives, including 18-hydroxyferruginol (closely related to 15-hydroxyferruginol), has been reported. This synthesis has led to the creation of compounds with significant antibacterial properties (Alvarez-Manzaneda et al., 2010).

Cancer Research

  • Anti-tumor Properties : Studies have identified compounds like 20-hydroxyferruginol (related to 15-hydroxyferruginol) in the cones of Sequoia sempervirens. These compounds exhibit strong inhibitory effects on various human tumor cells, suggesting potential anti-cancer applications (Son et al., 2005).

Role in Inflammatory Responses

  • Impact on Host Lipid Mediators : Research has indicated that certain Pseudomonas aeruginosa virulence factors can sabotage the generation of host pro-resolving lipid mediators like 15-epi lipoxin A4. This process is crucial in the context of cystic fibrosis and chronic lung diseases (Flitter et al., 2016).

Development of Antimicrobial Therapies

  • Novel Antimicrobial Peptides : The development and evaluation of synthetic antimicrobial peptides, like PXL150, demonstrate significant efficacy against Pseudomonas aeruginosa, suggesting a potential avenue for developing new antimicrobial therapies (Björn et al., 2015).

Gastric Cancer Research

  • Regulation of 15-Hydroxyprostaglandin Dehydrogenase : A study on gastric cancer revealed that 15-hydroxyprostaglandin dehydrogenase is down-regulated in gastric cancer, impacting tumor progression. This could provide insights into mechanisms that may be relevant for derivatives like 15-hydroxyferruginol (Thiel et al., 2009).

Role in Immune Responses

  • Antimicrobial Properties of Granulysin : The study of granulysin, an immunomodulator, reveals specific antimicrobial activities against bacteria like Pseudomonas aeruginosa. Insights from such studies could be extrapolated to compounds like 15-hydroxyferruginol (Wei et al., 2016).

  • Novel Antimicrobial Agents against MRSA : The development of novel indole-thiazolidinone conjugates as antimicrobial agents showcases the ongoing efforts in finding new treatments against resistant bacteria strains, which can be a relevant field of application for 15-hydroxyferruginol derivatives (Abo-Ashour et al., 2018).

Cardiovascular and Pulmonary Research

  • Lipoxygenase in Pulmonary Hypertension : Studies on the role of lipoxygenase products like 15-hydroxyeicosatetraenoic acid in pulmonary vascular remodeling and angiogenesis under hypoxic conditions provide insights into the potential role of similar compounds in pulmonary diseases (Ma et al., 2011).

Safety And Hazards

15-Hydroxyferruginol should be handled with care. Contact with eyes, skin, and clothing should be avoided . Ingestion and inhalation should also be avoided . In case of contact, the affected area should be flushed with plenty of water . If ingested, do not induce vomiting and consult a doctor immediately .

Future Directions

Future research could focus on the functional characterization of P450s that oxidize the abietane skeleton abietatriene . This could lead to a better understanding of the biosynthesis of 15-Hydroxyferruginol and other abietane diterpenoids . Additionally, the large-scale production of secondary metabolites by metabolic engineering could provide a sustainable alternative for the production of 15-Hydroxyferruginol .

properties

IUPAC Name

(4bS,8aS)-2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3/t17-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCYTPYLLIAKGA-FXAWDEMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=CC(=C(C=C23)O)C(C)(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Hydroxyferruginol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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